molecular formula C10H14BrN B8439571 (3-Bromo-3-phenyl-propyl)-methyl-amine

(3-Bromo-3-phenyl-propyl)-methyl-amine

Cat. No. B8439571
M. Wt: 228.13 g/mol
InChI Key: NMCAGDNOVOBZOF-UHFFFAOYSA-N
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Patent
US07687529B2

Procedure details

tert-Butyl [3-hydroxy-3-phenylpropyl]methylcarbamate (0.52 g, 1.96 mmol) was dissolved in CH2Cl2 (5 mL) and cooled to 0° C. Triphenylphosphine (1.02 g, 3.9 mmol) was added followed by N-bromosuccinimide (0.59 g, 3.3 mmol) and the mixture was stirred for 45 minutes. The reaction mixture was loaded directly onto silica gel and immediately purified via Isco chromatography (Redisep, silica, gradient 0-30% ethyl acetate in hexane) to afford 100 mg of (3-bromo-3-phenyl-propyl)-methyl-amine.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:3][CH2:4][N:5](C)[C:6](=O)OC(C)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:39]N1C(=O)CCC1=O>C(Cl)Cl>[Br:39][CH:2]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:3][CH2:4][NH:5][CH3:6]

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
OC(CCN(C(OC(C)(C)C)=O)C)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0.59 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
immediately purified via Isco chromatography (Redisep, silica, gradient 0-30% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC(CCNC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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